![molecular formula C13H16N4O4S B2582376 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid CAS No. 361166-19-0](/img/structure/B2582376.png)
3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid, also known as thiopurine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid is complex and not fully understood. It is believed that 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid works by inhibiting the activity of purine nucleotide synthesis, which results in the inhibition of DNA synthesis and cell proliferation. Thiopurine has also been shown to modulate the immune system by inhibiting the activity of T-cells and B-cells.
Biochemical and Physiological Effects:
Thiopurine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and suppress the immune system. Thiopurine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
Thiopurine has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and it is readily available for purchase. However, there are also some limitations to the use of 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid in lab experiments. It can be toxic to cells at high concentrations, and it may interact with other compounds in the experimental system.
将来の方向性
There are several future directions for research on 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid, such as in the treatment of other autoimmune diseases or in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid and its potential side effects.
合成法
Thiopurine is synthesized through a multi-step process that involves the conversion of purine to 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid. The first step in the process involves the reaction of 6-mercaptopurine with 3-chloropropionic acid to form 6-(3-chloropropionylthio)purine. This intermediate is then reacted with methyl vinyl ketone to form 3-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid.
科学的研究の応用
Thiopurine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, immunosuppressive, and anti-tumor properties. Thiopurine is commonly used in the treatment of autoimmune diseases, such as Crohn's disease and ulcerative colitis, as well as in the treatment of leukemia and lymphoma.
特性
IUPAC Name |
3-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-7(2)6-17-9-10(16(3)12(21)15-11(9)20)14-13(17)22-5-4-8(18)19/h1,4-6H2,2-3H3,(H,18,19)(H,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEOKGQDWUHPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)
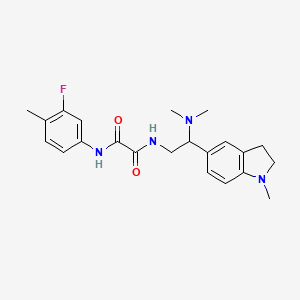



![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)
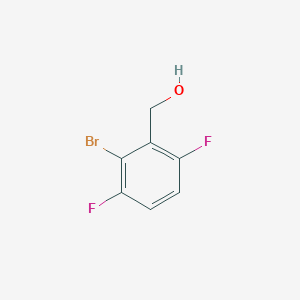
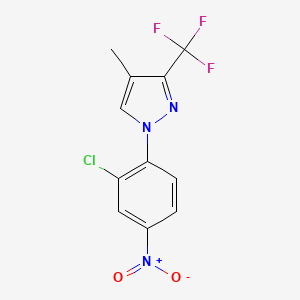
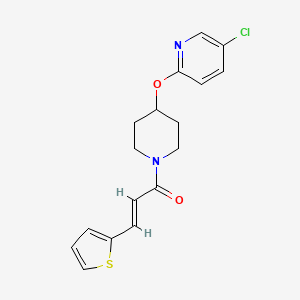
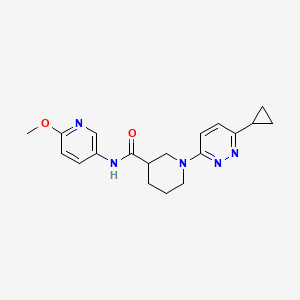
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)
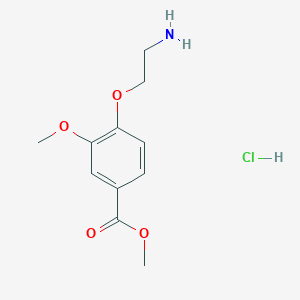
![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)